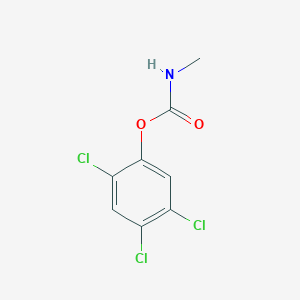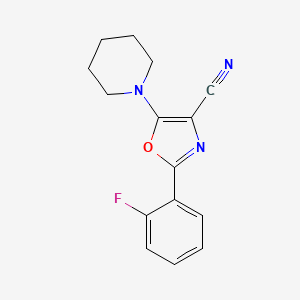
N,N,1,6,7-pentamethyl-2H-pteridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,1,6,7-pentamethyl-2H-pteridin-4-amine is a chemical compound known for its unique structure and properties. It belongs to the class of pteridines, which are heterocyclic compounds containing a pteridine ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1,6,7-pentamethyl-2H-pteridin-4-amine typically involves the methylation of a pteridine precursor. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Análisis De Reacciones Químicas
Types of Reactions
N,N,1,6,7-pentamethyl-2H-pteridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of pteridine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of halogenated pteridine derivatives.
Aplicaciones Científicas De Investigación
N,N,1,6,7-pentamethyl-2H-pteridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other pteridine derivatives.
Biology: Studied for its potential role in biological processes and as a fluorescent marker.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N,1,6,7-pentamethyl-2H-pteridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. It may also participate in redox reactions, influencing cellular oxidative stress levels. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N,N,1,6,7-pentamethyl-2H-pteridin-4-one
- N,N,1,6,7-pentamethyl-2H-pteridin-4-thiol
- N,N,1,6,7-pentamethyl-2H-pteridin-4-carboxylic acid
Uniqueness
N,N,1,6,7-pentamethyl-2H-pteridin-4-amine stands out due to its specific methylation pattern, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles .
Propiedades
Número CAS |
7150-78-9 |
|---|---|
Fórmula molecular |
C11H17N5 |
Peso molecular |
219.29 g/mol |
Nombre IUPAC |
N,N,1,6,7-pentamethyl-2H-pteridin-4-amine |
InChI |
InChI=1S/C11H17N5/c1-7-8(2)14-11-9(13-7)10(15(3)4)12-6-16(11)5/h6H2,1-5H3 |
Clave InChI |
LDOJQOHICQOMAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C(=N1)C(=NCN2C)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


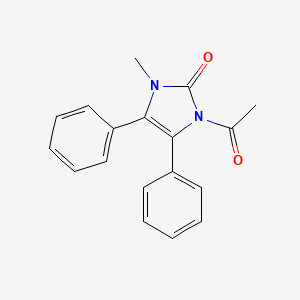
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate](/img/structure/B14168172.png)
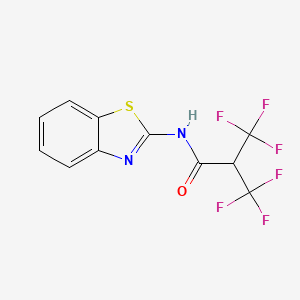
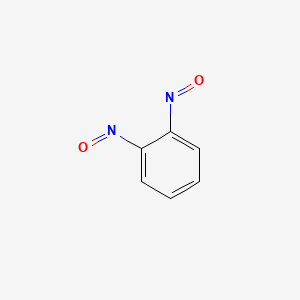
![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14168184.png)
![Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14168188.png)
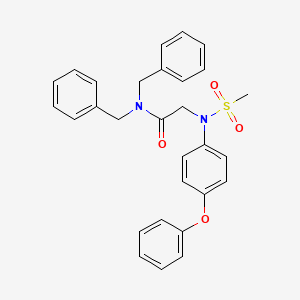

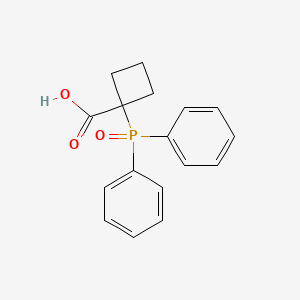
![6-{(2E)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14168205.png)
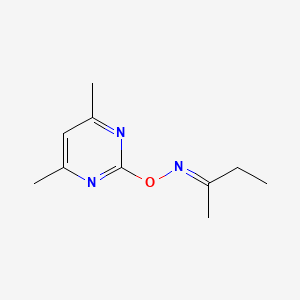
![2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B14168213.png)
